(Z)-4-((3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Descripción
Propiedades
IUPAC Name |
1,5-dimethyl-4-[[4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-4-14-26-20(17-10-12-19(13-11-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-8-6-5-7-9-18/h4-13,15H,1,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHPUNANRHTJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-nitrophenyl and allyl substituents. Below is a comparative analysis with closely related analogues:
Physicochemical and Pharmacological Properties
- Electron-Withdrawing Effects : The 4-nitrophenyl group in the target compound increases electron deficiency on the thiazole ring, enhancing its ability to act as a Michael acceptor in biological systems. This contrasts with the methylphenyl substituent in , which contributes to steric hindrance and reduced reactivity .
- Bioactivity: Compounds with nitro groups (e.g., the target compound) often exhibit stronger cytotoxic effects due to nitroreductase-mediated activation in hypoxic tumor environments. However, they may also display higher toxicity to normal cells compared to analogues with less reactive substituents .
- In contrast, the hydroxyethyl substituent in improves solubility but may compromise metabolic stability .
Crystallographic and Hydrogen-Bonding Patterns
- The pyrazolone-thiazole scaffold in related compounds (e.g., ) forms intramolecular hydrogen bonds (N–H···O) that stabilize the Z-configuration. The nitro group in the target compound may disrupt these interactions, altering crystal packing and melting points .
- Graph-set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) in analogues like suggests that substituent electronegativity directly influences supramolecular assembly .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one) with a pyrazole-aldehyde derivative under acidic or basic conditions.
- Step 2 : Introduction of the 4-nitrophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
- Key conditions : Solvent choice (e.g., DMF or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly impact yield (60–85%) and purity. Prolonged reaction times may lead to by-products like des-nitro derivatives .
Q. How is the compound’s structural integrity confirmed post-synthesis?
Methodological characterization includes:
- Spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the thiazole-pyrazole linkage and substituent positions .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in analogs with similar pyrazol-thiazole frameworks .
Q. What preliminary biological screening assays are recommended?
Initial screening often involves:
- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity via COX-2 inhibition assays .
- Dose-response studies (1–100 µM) to establish IC₅₀ values, with positive controls (e.g., diclofenac for COX-2) .
Advanced Research Questions
Q. How can synthetic by-products be minimized during the allylation step?
Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
- Solvent polarity control : Polar aprotic solvents (e.g., DMF) reduce side reactions like allyl group migration .
- In-line monitoring : FTIR or TLC to track allyl incorporation and terminate reactions at ~85% conversion .
Q. How do structural modifications (e.g., nitro group position) affect bioactivity?
Comparative studies on analogs reveal:
- 4-Nitrophenyl vs. 3-nitrophenyl : The para-nitro group enhances electron-withdrawing effects, increasing thiazole ring stability and binding affinity to kinase targets .
- Substituent table :
| Substituent Position | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 4-Nitrophenyl (this compound) | 12.3 ± 1.2 | COX-2 |
| 3-Nitrophenyl (analog) | 28.7 ± 2.1 | COX-2 |
| 4-Methoxyphenyl (analog) | >100 | COX-2 |
| Data derived from . |
Q. How can contradictory bioactivity results across studies be resolved?
Discrepancies often arise from:
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular docking : Simulate binding to COX-2 or EGFR kinase using AutoDock Vina, focusing on hydrogen bonds with the nitro group and thiazole core .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target-ligand interactions .
- Metabolic stability assays : Liver microsome studies to assess CYP450-mediated degradation .
Methodological Notes
- Synthetic Optimization : Prioritize catalyst choice and solvent polarity to balance yield and purity .
- Bioactivity Validation : Use orthogonal assays (e.g., Western blotting alongside MTT) to confirm target engagement .
- Data Reproducibility : Document reaction conditions (e.g., degassing steps for Pd-catalyzed couplings) to mitigate batch-to-batch variability .
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